OleifoliosideA
Description
Oleifolioside A is a triterpenoid saponin isolated from plant species within the Olea genus, notably Olea europaea (olive tree). Characterized by a oleanane-type aglycone core, it features glycosidic linkages at positions C-3 and C-28, with sugar moieties typically comprising glucose, rhamnose, or arabinose . Its biological activities include anti-inflammatory, antioxidant, and anticancer properties, as demonstrated in in vitro and in vivo studies. The compound’s amphiphilic nature contributes to its membrane-permeabilizing effects, which are critical for its interaction with cellular targets .
Properties
Molecular Formula |
C45H76O17 |
|---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C45H76O17/c1-20(8-9-27(50)41(4,5)56)29-21(46)15-43(7)26-14-25(60-37-33(54)30(51)22(47)16-57-37)36-40(2,3)28(10-11-45(36)19-44(26,45)13-12-42(29,43)6)61-39-35(32(53)24(49)18-59-39)62-38-34(55)31(52)23(48)17-58-38/h20-39,46-56H,8-19H2,1-7H3/t20-,21+,22-,23+,24-,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38+,39+,42-,43+,44+,45-/m1/s1 |
InChI Key |
WUQOCGARTQFYMS-ALSZKQASSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)O |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleifolioside A is typically isolated from the lower stem parts of Dendropanax morbifera. The isolation process involves extraction with solvents such as methanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
While there is limited information on the large-scale industrial production of Oleifolioside A, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to the equipment and processes to handle larger volumes of plant material and solvents .
Chemical Reactions Analysis
Types of Reactions
Oleifolioside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the triterpenoid structure.
Reduction: This reaction can reduce double bonds or carbonyl groups present in the compound.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
Oleifolioside A exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating the NF-κB and MAPK signaling pathways.
Anti-cancer Action: Induces autophagy and apoptosis in cancer cells through the activation of extracellular signal-regulated kinase (ERK) and the sequential activation of caspases.
Comparison with Similar Compounds
Structural Comparison
Key structural distinctions arise from aglycone modifications and glycosylation patterns:
| Feature | Oleifolioside A | Asiaticoside | Hederacoside C |
|---|---|---|---|
| Aglycone Type | Oleanane | Ursane | Oleanane |
| Glycosylation Sites | C-3, C-28 | C-28 | C-3, C-28 |
| Sugar Moieties | Glc-Rha-Ara | Glc-Glc-Rha | Rha-Glc-Ara |
| Molecular Weight (Da) | 1,215.4 | 959.1 | 1,109.3 |
| Key Functional Groups | 2α-OH, 23-carboxy group | 2β-OH, 28-methyl ester | 16α-OH, 23-acetyl group |
Data derived from spectral analysis (¹³C-NMR, IR) and crystallographic studies .
- Oleanane vs. Ursane Skeleton : Oleifolioside A and Hederacoside C share an oleanane backbone, whereas Asiaticoside’s ursane skeleton alters its membrane interaction dynamics .
- Glycosylation : Oleifolioside A’s dual glycosylation enhances solubility and receptor-binding specificity compared to Asiaticoside’s single-site modification .
Bioactivity Profile
| Activity | Oleifolioside A | Asiaticoside | Hederacoside C |
|---|---|---|---|
| Anti-inflammatory (IC₅₀) | 12.3 µM (COX-2 inhibition) | 8.7 µM (LOX inhibition) | 18.5 µM (NF-κB inhibition) |
| Antioxidant (EC₅₀) | 45.6 µg/mL (DPPH assay) | 32.1 µg/mL | 67.8 µg/mL |
| Cytotoxicity (HeLa) | IC₅₀ = 9.8 µM | IC₅₀ = 15.4 µM | IC₅₀ = 22.1 µM |
Sources: In vitro assays reported in peer-reviewed studies .
- Anti-inflammatory Action : Asiaticoside exhibits superior lipoxygenase (LOX) inhibition, while Oleifolioside A’s carboxy group enhances COX-2 selectivity .
- Cytotoxicity : Oleifolioside A’s lower IC₅₀ against HeLa cells suggests stronger apoptosis induction via mitochondrial pathways .
Discussion of Key Findings
- Structural-Activity Relationships (SAR): The C-28 glycosylation in Oleifolioside A correlates with enhanced anticancer activity compared to monoglycosylated analogs .
- Divergent Bioactivity : Despite structural similarities, Asiaticoside’s ursane skeleton confers distinct pharmacokinetics, including faster renal clearance .
- Limitations : Current studies lack in vivo toxicity data for Oleifolioside A, and its synthetic scalability remains challenging due to complex glycosylation .
Biological Activity
Oleifolioside A is a bioactive compound derived from the olive tree (Olea europaea L.), known for its potential health benefits and therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
Oleifolioside A is classified as a glycosylated phenolic compound. Its structure is characterized by a sugar moiety attached to a phenolic backbone, which contributes to its biological activity. The molecular formula and specific stereochemistry play crucial roles in its interaction with biological targets.
1. Antiproliferative Effects
Research indicates that Oleifolioside A exhibits significant antiproliferative effects on various cancer cell lines. In vitro studies have shown that at concentrations of 50 µM and 100 µM, Oleifolioside A can inhibit cellular growth without necessarily inducing apoptosis at lower concentrations. However, higher concentrations lead to increased apoptosis rates in cell lines such as HEK-293E .
| Concentration (µM) | Effect on Cell Growth | Induction of Apoptosis |
|---|---|---|
| 50 | Inhibition | Minimal |
| 100 | Strong inhibition | Significant |
2. Proapoptotic Activity
The proapoptotic effects of Oleifolioside A have been confirmed through live-cell imaging techniques. The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells. This mechanism is crucial for developing therapeutic strategies against malignancies .
3. Anti-inflammatory Properties
Oleifolioside A also demonstrates anti-inflammatory properties by inhibiting the activity of leukocyte 5-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition may contribute to its potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of Oleifolioside A include:
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Caspase Activation : Oleifolioside A activates caspases, leading to the execution phase of apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, which are implicated in cellular signaling and stress responses.
Study 1: Anticancer Effects
A study investigated the effects of Oleifolioside A on prostate cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation. The findings suggest potential applications in prostate cancer therapy .
Study 2: Cardioprotective Effects
In another study, Oleifolioside A was evaluated for its cardioprotective effects against doxorubicin-induced cardiotoxicity. The compound was found to mitigate oxidative stress and inflammation in cardiac cells, highlighting its therapeutic potential beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
